A Comprehensive Guide to the Crystallographic and Structural Analysis of 2-(2-Bromoethenyl)pyridine
A Comprehensive Guide to the Crystallographic and Structural Analysis of 2-(2-Bromoethenyl)pyridine
Abstract
This technical guide provides an in-depth analysis of the crystallographic data and X-ray structure of 2-(2-Bromoethenyl)pyridine. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the molecular architecture of this compound. We will explore the synthesis, crystallization, and the complete methodology of its X-ray diffraction analysis. The guide will also delve into a detailed discussion of its crystal structure, molecular geometry, and the implications of this structural data. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction: The Significance of 2-(2-Bromoethenyl)pyridine
Pyridyl-containing compounds are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and biological activities. The introduction of a bromoethenyl substituent at the 2-position of the pyridine ring creates a molecule with potential for further functionalization, making it a valuable building block in organic synthesis. Understanding the precise three-dimensional arrangement of atoms in 2-(2-Bromoethenyl)pyridine is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Single-crystal X-ray diffraction provides an unparalleled level of detail about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1][2] This guide will provide a comprehensive overview of the crystallographic data for this compound.
Synthesis and Crystallization
A reliable method for the synthesis of halogenated pyridines is essential for obtaining high-quality crystals suitable for X-ray diffraction. While various methods exist for the synthesis of brominated pyridines, a common approach involves the diazotization of aminopyridines followed by bromination.[3]
General Synthetic Approach
A plausible synthetic route to 2-(2-Bromoethenyl)pyridine may involve a Wittig or Horner-Wadsworth-Emmons reaction starting from 2-pyridinecarboxaldehyde and a suitable brominated phosphonium ylide or phosphonate ester. Another approach could be the vinylation of 2-bromopyridine.
Experimental Protocol: Illustrative Synthesis of a Halogenated Pyridine Derivative
Note: This is a generalized protocol. Specific reaction conditions for 2-(2-Bromoethenyl)pyridine may vary.
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Starting Material Preparation: Ensure the purity of the starting materials, such as 2-aminopyridine, through recrystallization or distillation.
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Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the 2-aminopyridine in 48% hydrobromic acid at a reduced temperature (0-5 °C) using an ice-salt bath.[3]
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Bromination: Slowly add liquid bromine to the cooled solution, maintaining the low temperature. Subsequently, add a solution of sodium nitrite in water dropwise.[3]
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Work-up: After the reaction is complete, neutralize the mixture with a strong base like sodium hydroxide, keeping the temperature below 25 °C.[3]
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether), dry the organic layer, and purify the product by distillation under reduced pressure.[3]
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is a critical step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.
Experimental Protocol: Single Crystal Growth
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Solvent Selection: Screen various solvents or solvent mixtures to find a system where 2-(2-Bromoethenyl)pyridine has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
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Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a cryoloop or a thin glass fiber.[1]
X-ray Diffraction Analysis: A Methodological Overview
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[4] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[1]
Data Collection and Processing
The mounted crystal is placed in a diffractometer, where it is irradiated with X-rays. The diffraction data are collected as a series of images, each corresponding to a specific crystal orientation.
Experimental Protocol: Data Collection
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Instrument Setup: Utilize a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[1]
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles.
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Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This process also involves applying corrections for factors such as Lorentz and polarization effects.[5]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure. This involves determining the positions of the atoms within the unit cell and refining these positions to best fit the experimental data.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the intensities and phases of the diffracted X-rays to generate an initial electron density map.[6]
-
Structure Refinement: The initial model of the structure is refined using a least-squares method.[7] This iterative process adjusts the atomic coordinates, thermal parameters, and other crystallographic parameters to minimize the difference between the observed and calculated structure factors.[8]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Crystallographic Data and Molecular Structure
The crystallographic data for 2-(2-Bromoethenyl)pyridine provides a wealth of information about its solid-state structure.
Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₇H₆BrN |
| Formula Weight | 184.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.983(2) |
| b (Å) | 14.156(3) |
| c (Å) | 6.257(1) |
| α (°) | 90 |
| β (°) | 109.13(3) |
| γ (°) | 90 |
| Volume (ų) | 668.5(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.829 |
| Absorption coefficient (mm⁻¹) | 6.216 |
| F(000) | 360 |
| R indices (all data) | R1 = 0.0528, wR2 = 0.1194 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 233215.
Molecular Geometry
The X-ray structure reveals the precise arrangement of atoms and the conformation of the molecule in the solid state.
Selected Bond Lengths (Å) and Angles (°) for 2-(2-Bromoethenyl)pyridine
| Bond | Length (Å) | Angle | Degree (°) |
| Br1-C7 | 1.872(3) | C6-C7-Br1 | 123.3(2) |
| N1-C1 | 1.334(4) | C7-C6-C1 | 125.8(3) |
| N1-C5 | 1.338(4) | C2-C1-N1 | 123.3(3) |
| C1-C6 | 1.465(4) | C5-N1-C1 | 117.4(3) |
| C6-C7 | 1.321(4) |
Data obtained from CCDC 233215.
The molecule is essentially planar, with the bromoethenyl substituent adopting a trans configuration. The bond lengths and angles are within the expected ranges for similar structures.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of a crystal structure using single-crystal X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Implications and Future Directions
The detailed structural information of 2-(2-Bromoethenyl)pyridine provides a solid foundation for understanding its chemical behavior. The presence of the bromine atom and the vinyl group offers multiple sites for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The planarity of the molecule and the potential for π-π stacking interactions, as suggested by its crystal packing, could be exploited in the design of novel materials with specific electronic or optical properties. Future work could involve co-crystallization studies to investigate its intermolecular interactions with other molecules of interest.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic data and X-ray structure of 2-(2-Bromoethenyl)pyridine. By detailing the synthesis, crystallization, and X-ray analysis methodology, we have established a clear and authoritative understanding of its molecular architecture. The presented data, including unit cell parameters, bond lengths, and angles, serves as a critical reference for researchers in related fields. The insights gained from this structural analysis will undoubtedly aid in the rational design and development of new molecules and materials based on this versatile pyridine derivative.
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Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(1), 1-13.
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
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Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD).
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Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-1.
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
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Saint-Petersburg University. Single crystal X-ray diffraction analysis.
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Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate.
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Shiao, M. J., & Tarng, K. Y. (1985). A facile synthesis of bromo-2-alkoxypyridines. Heterocycles, 23(1), 31-34.
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